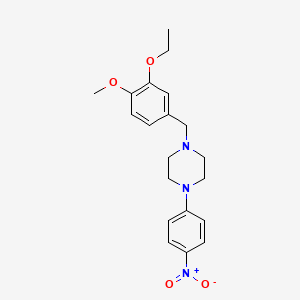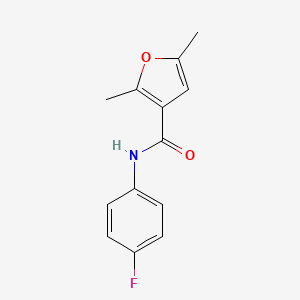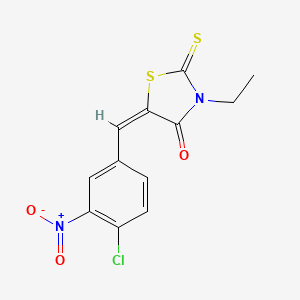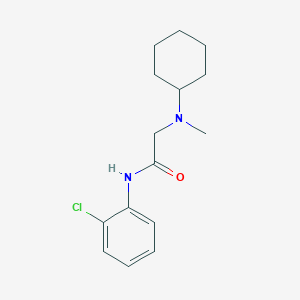
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine, also known as EMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMB-4 is a piperazine derivative that exhibits promising pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the expression of several oncogenes and induce apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a key transcription factor involved in the inflammatory response. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine's antimicrobial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit low toxicity in vitro and in vivo. It has been found to have no significant effect on liver and kidney function, blood cell count, or body weight. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has also been shown to have a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine's promising pharmacological properties make it a potential candidate for drug development. Its low toxicity and low potential for drug-drug interactions make it a relatively safe compound for further investigation. However, the lack of in vivo studies and limited understanding of its mechanism of action present limitations for its use in lab experiments.
Orientations Futures
Further research is needed to fully understand the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine and its potential therapeutic applications. Future studies should focus on in vivo experiments to determine its efficacy and toxicity in animal models. Additionally, the development of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine derivatives with improved pharmacological properties should be explored.
Méthodes De Synthèse
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone intermediate. The hydrazone intermediate is then reacted with piperazine in the presence of acetic acid to yield 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine. The synthesis method has been optimized to yield high purity and high yield of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine.
Applications De Recherche Scientifique
1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(3-ethoxy-4-methoxybenzyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Propriétés
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-27-20-14-16(4-9-19(20)26-2)15-21-10-12-22(13-11-21)17-5-7-18(8-6-17)23(24)25/h4-9,14H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXNTMGYFVCRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5265740 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(4-methylphenyl)-2-oxoethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4986642.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![1-{[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4986667.png)
![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)


![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4986699.png)